2-Methyl-1-(p-tolyl)propan-2-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methyl-1-(4-methylphenyl)propan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N/c1-9-4-6-10(7-5-9)8-11(2,3)12/h4-7H,8,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJOGAVGURHPLOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(C)(C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20276184 | |
| Record name | 2-methyl-1-(4-methylphenyl)propan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20276184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67510-95-6 | |
| Record name | 2-methyl-1-(4-methylphenyl)propan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20276184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methyl-1-(4-methylphenyl)propan-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies and Strategies
Challenging Aspects of 2-Methyl-1-(p-tolyl)propan-2-amine Synthesis
The direct synthesis of primary amines featuring a fully substituted α-carbon, such as in this compound, is a recognized challenge in organic synthesis. nih.govacs.orgacs.org The primary difficulties arise from steric hindrance around the α-carbon, which impedes many standard amination reactions.
Key challenges include:
Steric Hindrance: The presence of two methyl groups on the α-carbon and a tolyl group on the β-carbon creates significant steric bulk. This congestion hinders the approach of nucleophiles and reagents, often leading to low reaction yields or requiring harsh reaction conditions.
Over-alkylation: Traditional alkylation of ammonia (B1221849) is difficult to control and often results in mixtures of primary, secondary, and tertiary amines, complicating purification and reducing the yield of the desired primary amine. libretexts.orgmasterorganicchemistry.comnih.gov
Iminium Ion Formation: In reductive amination pathways, the condensation of a sterically hindered ketone (like p-tolylacetone) with ammonia to form the necessary imine or iminium ion intermediate can be slow and inefficient. nju.edu.cnpressbooks.pub
Byproduct Formation: High temperatures required for some methods, like the Leuckart-Wallach reaction, can lead to the formation of N-formylated byproducts and other impurities. alfa-chemistry.com
Recent advancements, such as photoredox catalysis, have been developed to address the synthesis of hindered primary amines by enabling the coupling of radicals from readily available oximes and cyanoarenes under milder conditions. nih.govacs.orgresearchgate.net
Direct and Indirect Synthetic Routes to this compound
Several synthetic pathways can be envisioned or have been developed for the synthesis of this compound and its structural analogs. These routes often involve key transformations like reductive amination, alkylation, and rearrangement reactions.
Catalytic Amination Techniques for Related Amine Precursors
Catalytic amination represents a powerful tool for C-N bond formation. For precursors related to this compound, such as alcohols, this method is highly relevant. For instance, the synthesis of 2-methyl-1,2-propanediamine can be achieved through the catalytic amination of 2-amino-2-methyl-1-propanol. google.com This process involves reacting the amino alcohol with ammonia and hydrogen in an autoclave at elevated temperatures (160-220 °C) in the presence of a suitable catalyst. google.com While this example produces a diamine, the underlying principle of converting a hydroxyl group to an amino group is a key strategy in amine synthesis. droit.coop
Modern methods have focused on developing catalysts, including those based on iridium, ruthenium, and copper, to facilitate these transformations under milder conditions and with higher selectivity. organic-chemistry.org For example, palladium-catalyzed amination of allylic alcohols using aqueous ammonia has been shown to be effective for creating primary amines. organic-chemistry.org
Reductive Amination Protocols for Amine Synthesis
Reductive amination is a cornerstone of amine synthesis, converting a carbonyl group into an amine via an imine intermediate. wikipedia.orgucla.edu The most direct application for synthesizing this compound would be the reductive amination of p-tolylacetone with ammonia. pressbooks.pub
The general pathway involves:
Nucleophilic attack of ammonia on the carbonyl carbon of p-tolylacetone to form a hemiaminal.
Dehydration of the hemiaminal to form an imine (or its protonated form, an iminium ion).
Reduction of the C=N double bond to yield the primary amine. pressbooks.pubucla.edu
Various reducing agents can be employed, each with specific advantages. Catalytic hydrogenation over platinum, palladium, or nickel catalysts is a common industrial method. pressbooks.pubwikipedia.org In the laboratory, hydride reagents are frequently used. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are particularly effective because they are mild enough to selectively reduce the iminium ion in the presence of the starting ketone, allowing for a one-pot reaction. masterorganicchemistry.comorganic-chemistry.org
A classic, though often harsh, method is the Leuckart-Wallach reaction, which uses formic acid or its derivatives (like ammonium (B1175870) formate) as both the reducing agent and the nitrogen source. alfa-chemistry.comwikipedia.orgmdpi.com This reaction requires high temperatures, typically over 120 °C. wikipedia.org
| Reductive Amination Method | Precursors | Reagents | Key Features |
| Catalytic Hydrogenation | p-Tolylacetone, Ammonia | H₂, Ni/Pd/Pt catalyst | Widely used in industry; can require high pressure/temperature. pressbooks.pub |
| Hydride Reduction | p-Tolylacetone, Ammonia | NaBH₃CN or NaBH(OAc)₃ | Mild conditions; one-pot procedure; good for laboratory scale. masterorganicchemistry.com |
| Leuckart-Wallach Reaction | p-Tolylacetone | Ammonium formate (B1220265) or Formamide/Formic acid | One-pot; requires high temperatures; can produce formylated byproducts. alfa-chemistry.comwikipedia.org |
Alkylation Strategies in Forming the Carbon Skeleton
Building the carbon framework of this compound can be achieved by forming the C-C bond between the tolyl-methyl group and the isobutyronitrile (B166230) moiety. One patented method describes the reaction of a substituted benzyl (B1604629) chloride (e.g., p-methylbenzyl chloride) with isobutyronitrile in the presence of a strong organic base at low temperatures (-78°C to 0°C). google.com This Sₙ2-type reaction forms the intermediate 2-methyl-3-(p-tolyl)propanenitrile.
This nitrile intermediate is a versatile precursor to the final amine. It can be converted to the target amine through subsequent chemical transformations, such as a Curtius rearrangement, after hydrolysis of the nitrile to a carboxylic acid. google.com This multi-step approach avoids the direct and often problematic amination of a sterically hindered carbon center.
Another potential route involves the alkylation of p-tolylacetonitrile. Deprotonation of p-tolylacetonitrile with a strong base would generate a nucleophilic carbanion, which could then be reacted with an electrophile like methyl iodide. This would need to be performed twice to introduce the two α-methyl groups, followed by reduction of the nitrile to the amine.
One-Pot Multicomponent Reactions for Amine Scaffolds
One-pot multicomponent reactions (MCRs) offer an efficient and atom-economical approach to constructing complex molecules from simple precursors in a single step. While a specific MCR for this compound is not prominently documented, related strategies for amine synthesis are well-established.
The Strecker synthesis, a classic MCR, combines an aldehyde or ketone, ammonia, and hydrogen cyanide to produce an α-aminonitrile, which can then be hydrolyzed to an α-amino acid. researchgate.net A variation of this could potentially use p-tolylacetone, ammonia, and a cyanide source. The resulting α-aminonitrile could then be subjected to reductive decyanation to yield the target amine.
More contemporary methods utilize photoredox catalysis to achieve three-component couplings. For example, a visible-light-mediated radical carbonyl alkylative amination has been developed for the synthesis of complex tertiary amines from an aldehyde, a secondary amine, and an alkyl halide. nju.edu.cnnih.gov Adapting such a strategy for primary amines like this compound would be a significant advancement, potentially involving the coupling of p-tolualdehyde, an ammonia equivalent, and an isopropyl radical source.
Stereoselective Synthesis Approaches for Related Chiral Amine Derivatives
The target molecule, this compound, is achiral. However, the synthesis of structurally related chiral amines, particularly those with α,α-disubstitution or stereocenters on the side chain, is of great interest in medicinal chemistry. acs.orgnih.gov
Asymmetric reductive amination is a primary strategy for accessing chiral amines. wikipedia.org This can be achieved by:
Using a chiral catalyst, such as a transition metal complex with a chiral ligand (e.g., based on Ni, Ir, or Rh), to hydrogenate a prochiral imine intermediate enantioselectively. rsc.orgresearchgate.net
Employing a chiral amine source or a chiral auxiliary that directs the stereochemical outcome of the reduction, followed by its removal. organic-chemistry.org
For α,α-disubstituted amino acids and their derivatives, which share the sterically congested quaternary carbon feature, several stereoselective methods have been developed. These include enzymatic resolutions and dual-catalysis systems, such as a combined Copper/Iridium catalysis for the stereodivergent α-allylation of aldimine esters, which can create two adjacent stereocenters with high control. nih.govnih.gov These advanced methods highlight the toolkit available for creating chiral analogs within this compound class.
Chiral Auxiliary and Catalyst-Driven Routes
In addition to enzymatic methods, chiral auxiliary-mediated synthesis and catalyst-driven approaches are pivotal in producing enantiopure this compound. These methods offer a high degree of stereochemical control over the synthetic outcome. wikipedia.orgsigmaaldrich.com
Chiral auxiliaries are stereogenic compounds that are temporarily incorporated into a prochiral substrate to direct a subsequent diastereoselective transformation. wikipedia.org After the desired stereocenter is established, the auxiliary can be cleaved and ideally recycled. sigmaaldrich.com Common chiral auxiliaries include Evans oxazolidinones, pseudoephedrine derivatives, and sulfinamides. wikipedia.orgsigmaaldrich.comtcichemicals.com For the synthesis of amines, sulfinamides, such as tert-butanesulfinamide, have been particularly effective. sigmaaldrich.com The general strategy involves the condensation of the sulfinamide with a ketone to form a sulfinylimine, which is then reduced diastereoselectively to the corresponding sulfinamide. Subsequent removal of the sulfinyl group yields the desired chiral amine.
Catalyst-driven routes often employ transition metal catalysts in conjunction with chiral ligands to achieve asymmetric transformations. For instance, asymmetric hydrogenation of a suitable prochiral precursor, such as an imine or enamine, can furnish the chiral amine with high enantioselectivity. A patent describes a method for preparing 2-methyl-1-substituted phenyl-2-propanamine compounds through a multi-step synthesis that includes a catalytic hydrogenation step using catalysts like palladium on carbon, Raney nickel, or platinum oxide. google.com
Interactive Table: Comparison of Synthetic Strategies
| Synthetic Strategy | Key Features | Advantages | Challenges |
|---|---|---|---|
| Enzymatic Methods | Use of enzymes (e.g., transaminases, amine dehydrogenases) | High enantioselectivity, mild reaction conditions, environmentally friendly | Substrate scope can be limited, enzyme stability and cost |
| Chiral Auxiliaries | Temporary incorporation of a chiral molecule | High diastereoselectivity, well-established methods | Requires additional steps for attachment and removal of the auxiliary, stoichiometric use of the auxiliary |
| Catalyst-Driven Routes | Use of chiral metal catalysts | High catalytic efficiency, broad substrate scope | Cost of precious metal catalysts, potential for metal contamination in the product |
Green Chemistry Principles in Amine Synthesis
The application of green chemistry principles is increasingly important in the chemical industry to minimize environmental impact and enhance the sustainability of manufacturing processes. researchgate.netnih.gov
Solvent-Free and Environmentally Benign Conditions
A key aspect of green chemistry is the reduction or elimination of hazardous solvents. rsc.org Solvent-free reactions, or those conducted in environmentally benign solvents like water or supercritical fluids, are highly desirable. rsc.orgresearchgate.net Mechanochemistry, which involves conducting reactions by grinding solid reactants together, is a promising solvent-free technique. researchgate.net For amine synthesis, catalytic transfer hydrogenation reactions using formic acid as a hydrogen source can often be performed under greener conditions. researchgate.net Furthermore, the use of copper(II) layered hydroxide (B78521) salts as catalysts has enabled the solvent-free synthesis of other nitrogen-containing compounds like 1,2,3-triazoles, showcasing the potential for similar strategies in amine synthesis. mdpi.com
Catalyst Development for Sustainable Production
The development of sustainable catalysts is central to green chemistry. nih.gov This involves using earth-abundant and non-toxic metals, as well as designing catalysts that are highly active, selective, and reusable. nih.gov For amine synthesis, research has focused on developing catalysts based on non-precious metals like nickel and copper. nih.govresearchgate.net For example, a method for synthesizing 2-methyl-1,2-propanediamine utilizes a catalytic amination process. google.com While not directly for the title compound, this illustrates the move towards more sustainable catalytic processes in amine synthesis. The development of heterogeneous catalysts is also crucial, as they can be easily separated from the reaction mixture and recycled, reducing waste and production costs. researchgate.net
Chemical Reactivity and Derivatization Studies
Fundamental Reaction Pathways of the Amine Functionality
The reactivity of 2-Methyl-1-(p-tolyl)propan-2-amine is centered around the lone pair of electrons on the nitrogen atom of the primary amine group, which imparts nucleophilic and basic properties to the molecule.
Nucleophilic Substitution Reactions
As a primary amine, this compound is expected to undergo nucleophilic substitution reactions, particularly with alkyl halides. The nitrogen atom, with its lone pair of electrons, acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide. This reaction typically follows an SN2 pathway, especially with primary and secondary alkyl halides.
The initial reaction would result in the formation of a secondary amine. However, this product is also nucleophilic and can further react with the alkyl halide, leading to the formation of a tertiary amine and subsequently a quaternary ammonium (B1175870) salt. This can result in a mixture of products, and controlling the reaction to yield a single product can be challenging. Using a large excess of the initial amine can favor the formation of the secondary amine.
Oxidation Reactions and Products
The oxidation of primary amines can yield a variety of products depending on the oxidizing agent and reaction conditions. The oxidation of benzylic amines, such as this compound, can be complex.
Mild oxidation, for instance with hydrogen peroxide or peroxy acids, could potentially lead to the formation of the corresponding hydroxylamine (B1172632) or nitroso compound. More vigorous oxidation, for example with potassium permanganate, could lead to the cleavage of the C-N bond and oxidation of the benzylic position. For some benzylic amines, oxidation can lead to the formation of imines. researchgate.net For instance, the oxidation of various benzylic amines to the corresponding imines has been achieved using hydrogen peroxide as the oxidant without the need for a metal catalyst. researchgate.net Another study has shown that N-unsubstituted basic benzamidines can be enzymatically N-oxidized to amidoximes. nih.gov
Reduction Pathways
While the amine group in this compound is already in a reduced state, reduction reactions are highly relevant in its synthesis. For instance, a common synthetic route to primary amines is the reduction of other nitrogen-containing functional groups. A patent describing the synthesis of 2-methyl-1-substituted phenyl-2-propanamine compounds, which includes the target molecule, involves a catalytic hydrogenation step to generate the final amine product.
Common reducing agents for converting functional groups like nitro compounds or nitriles to primary amines include catalytic hydrogenation (e.g., H₂ over a metal catalyst like Ni, Pd, or Pt) and metal hydrides (e.g., LiAlH₄). organic-chemistry.org Specifically, the reduction of related nitro compounds to form benzylic amines can be achieved by catalytic hydrogenation or with reducing metals in an acidic medium. libretexts.org
Acid-Base Properties and Salt Formation in Research Contexts
The primary amine group of this compound confers basic properties to the molecule, allowing it to readily react with acids to form salts. This is a fundamental property utilized in research for purification, handling, and analysis.
The formation of crystalline salts can be advantageous for improving the stability, solubility, and handling of the compound. Salt screening, the process of reacting a compound with various counter-ions, is a common practice in pharmaceutical and chemical research to identify the optimal salt form with desired physicochemical properties. researchgate.netnih.govresearchgate.netnih.gov For a basic compound like this compound, a variety of inorganic and organic acids can be used to form salts, such as hydrochloride, sulfate, phosphate, acetate, and tartrate salts. The choice of the counter-ion can influence properties like melting point, crystallinity, and dissolution rate.
Derivatization Chemistries for Research Applications
In analytical chemistry, particularly for chromatographic techniques like gas chromatography (GC) and high-performance liquid chromatography (HPLC), derivatization is often a necessary step for the analysis of amines. Derivatization can improve volatility, thermal stability, and detectability of the analyte. jfda-online.comjfda-online.com
Reagent Selection and Reaction Optimization for Analytical Studies
For the analysis of amphetamine-like compounds, which are structurally similar to this compound, various derivatization reagents are employed.
For GC-MS Analysis:
Acylating agents are commonly used to derivatize primary amines for GC-MS analysis. Reagents such as heptafluorobutyric anhydride (B1165640) (HFBA) and pentafluorobenzoyl chloride (PFBCl) react with the amine to form stable, volatile derivatives that are readily detected. oup.com The derivatization with PFBCl has shown good results in terms of retention and response stability for amphetamine-derived designer drugs. oup.com Another common acylating agent is trifluoroacetic anhydride (TFAA). scholars.direct The optimization of the derivatization reaction involves considering parameters such as the choice of solvent, reaction time, and temperature to ensure complete reaction and minimize side products.
For HPLC Analysis:
For HPLC analysis, derivatization is often employed to introduce a chromophore or fluorophore into the molecule to enhance UV or fluorescence detection. researchgate.net For the analysis of amphetamines and related compounds, reagents like Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide) can be used to form diastereomeric derivatives, which also allows for chiral separation. nih.gov Optimization of HPLC derivatization includes adjusting the pH of the reaction medium, the concentration of the derivatizing reagent, reaction time, and temperature. researchgate.net
Below is a table summarizing common derivatization reagents for the analysis of primary amines:
| Analytical Technique | Derivatization Reagent Class | Example Reagents | Purpose of Derivatization |
| GC-MS | Acylating Agents | Heptafluorobutyric anhydride (HFBA), Pentafluorobenzoyl chloride (PFBCl), Trifluoroacetic anhydride (TFAA) | Increase volatility and thermal stability, improve chromatographic properties. jfda-online.comoup.comscholars.direct |
| HPLC-UV/Fluorescence | Labeling Agents | Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide), Dansyl chloride | Introduce a chromophore/fluorophore for enhanced detection, enable chiral separation. researchgate.netnih.gov |
Formation of Amides and Other Functional Derivatives
The primary amine group in this compound is a key site for functionalization, readily undergoing reactions with various electrophilic reagents to form a range of derivatives, most notably amides and sulfonamides.
The formation of amides is a fundamental transformation for primary amines. This is typically achieved through acylation reactions with acylating agents such as acyl chlorides or acid anhydrides. For instance, the reaction of this compound with an acyl chloride, like acetyl chloride or benzoyl chloride, in the presence of a base to neutralize the hydrochloric acid byproduct, would yield the corresponding N-acyl derivative. While specific studies detailing the synthesis of a wide array of amides from this compound are not extensively reported in readily available literature, the general principles of this reaction are well-established.
In the context of analytical chemistry, particularly for the detection of amphetamine-type substances, acylation is a common derivatization technique to improve chromatographic properties and mass spectrometric detection. nih.govnih.gov Reagents like heptafluorobutyric anhydride (HFBA), pentafluoropropionic anhydride (PFPA), and trifluoroacetic anhydride (TFAA) are frequently employed to create volatile and electron-capturing derivatives. nih.gov The reaction of this compound with these anhydrides would proceed readily, yielding the corresponding fluorinated amides.
Table 1: Illustrative Amide Formation Reactions of this compound
| Acylating Agent | Product Name | General Reaction Conditions |
| Acetyl Chloride | N-(2-Methyl-1-(p-tolyl)propan-2-yl)acetamide | Inert solvent (e.g., DCM, THF), base (e.g., triethylamine, pyridine), 0°C to room temperature |
| Benzoyl Chloride | N-(2-Methyl-1-(p-tolyl)propan-2-yl)benzamide | Inert solvent (e.g., DCM, THF), base (e.g., triethylamine, pyridine), 0°C to room temperature |
| Trifluoroacetic Anhydride (TFAA) | N-(2-Methyl-1-(p-tolyl)propan-2-yl)-2,2,2-trifluoroacetamide | Neat or in an inert solvent (e.g., ethyl acetate), often heated (e.g., 70°C) |
Beyond simple amides, the primary amine can be converted into other functional groups. For example, reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in the presence of a base, would yield the corresponding sulfonamide. This reaction is a classic method for the derivatization of amines. A general and efficient method for the N-sulfonylation of amines using p-toluenesulfonyl chloride has been developed, which could be applicable to this compound. core.ac.uk
Exploration of Novel Chemical Transformations Involving the p-Tolyl Moiety
The p-tolyl group of this compound, an electron-donating methyl-substituted benzene (B151609) ring, is susceptible to electrophilic aromatic substitution reactions. The methyl group directs incoming electrophiles to the ortho and para positions relative to itself. Since the para position is already occupied by the propan-2-amine chain, electrophilic attack would be expected to occur at the positions ortho to the methyl group (i.e., the 2- and 6-positions of the tolyl ring).
Standard electrophilic aromatic substitution reactions, such as halogenation (with Br₂ or Cl₂ and a Lewis acid catalyst), nitration (with HNO₃ and H₂SO₄), and Friedel-Crafts alkylation or acylation, could potentially be applied to introduce new functional groups onto the aromatic ring. However, specific literature detailing these transformations on this compound is scarce. It is important to note that the reaction conditions for such transformations would need to be carefully controlled to avoid side reactions involving the amine group, which could be protonated or oxidized under strongly acidic or oxidizing conditions. Protection of the amine group, for instance as an amide, might be necessary before carrying out certain electrophilic aromatic substitutions.
Furthermore, modern cross-coupling reactions, such as those catalyzed by palladium, offer powerful methods for forming new carbon-carbon and carbon-heteroatom bonds on aromatic rings. For instance, if the p-tolyl moiety were to be functionalized with a halide (e.g., by bromination), it could then participate in Suzuki, Heck, or Buchwald-Hartwig amination reactions to introduce a wide variety of substituents. While the direct application of these methods to this compound is not widely documented, a Chinese patent (CN105085278A) describes the synthesis of related 2-methyl-1-substituted phenyl-2-propanamine compounds, where the substituent on the phenyl ring can be a halogen, among other groups. google.com This suggests that halogenated precursors could be synthesized and potentially used in subsequent cross-coupling reactions.
Table 2: Potential Novel Chemical Transformations of the p-Tolyl Moiety
| Reaction Type | Reagents and Conditions | Potential Product |
| Bromination | Br₂, FeBr₃ | 2-Methyl-1-(3-bromo-4-methylphenyl)propan-2-amine |
| Nitration | HNO₃, H₂SO₄ (with amine protection) | N-(1-(3-Nitro-4-methylphenyl)-2-methylpropan-2-yl)acetamide |
| Suzuki Coupling (of a brominated derivative) | Arylboronic acid, Pd catalyst, base | Derivative with a new aryl group on the tolyl ring |
Computational Chemistry and Molecular Modeling Investigations
Quantum Chemical Calculations on Molecular Structure and Conformation
Quantum chemical calculations are fundamental to predicting the geometric and electronic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) for a given arrangement of atoms to determine the system's energy and wavefunction, from which various properties can be derived.
Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of many-body systems. nih.govjst.org.in It is widely employed to determine optimized molecular geometries, vibrational frequencies, and electronic properties. jst.org.in For a molecule like 2-Methyl-1-(p-tolyl)propan-2-amine, DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would provide a detailed picture of its three-dimensional structure. nih.govjst.org.in
The calculation would begin by constructing an initial guess for the molecule's geometry. The DFT algorithm then iteratively adjusts the positions of the atoms to find the minimum energy conformation. The output of this optimization process includes precise values for bond lengths, bond angles, and dihedral angles, which define the molecule's shape. These parameters are crucial for understanding steric hindrance and the spatial relationship between the p-tolyl group and the amine functionality.
Table 1: Illustrative Optimized Geometric Parameters for this compound from a Hypothetical DFT Calculation
| Parameter | Bond/Atoms Involved | Calculated Value |
| Bond Lengths | ||
| C(aromatic)-C(aromatic) | ~1.39 Å | |
| C(aromatic)-C(alkyl) | ~1.51 Å | |
| C-C | ~1.54 Å | |
| C-N | ~1.47 Å | |
| C-H | ~1.09 Å | |
| N-H | ~1.01 Å | |
| Bond Angles | ||
| C-C-C | ~109.5° | |
| C-C-N | ~110.0° | |
| H-N-H | ~107.0° | |
| Dihedral Angle | ||
| C(aromatic)-C(aromatic)-C(alkyl)-C | Defines the orientation of the tolyl group relative to the propane (B168953) backbone. | |
| (Note: These are typical, illustrative values. Actual values would result from specific calculations.) |
Conformational analysis is essential for understanding the flexibility of a molecule and identifying its most stable spatial arrangements. For this compound, the rotation around single bonds, such as the bond connecting the p-tolyl ring to the propane backbone, gives rise to different conformers.
Ab initio methods, which are based on first principles without experimental parameters, and semi-empirical methods, which use some experimental data to simplify calculations, are employed for this purpose. A Potential Energy Surface (PES) scan is a common technique where the energy of the molecule is calculated as a function of one or more dihedral angles. nih.gov By systematically rotating a specific bond and calculating the energy at each step, a profile is generated that shows energy minima (stable conformers) and energy maxima (transition states). nih.gov This analysis would reveal the preferred orientation of the bulky p-tolyl and amine groups to minimize steric strain.
Molecular Dynamics Simulations for Understanding Dynamic Behavior
While quantum chemical calculations provide insights into static, minimum-energy structures, Molecular Dynamics (MD) simulations offer a view of the molecule's behavior over time. nih.gov MD simulations apply the principles of classical mechanics to model the movements of atoms and molecules.
Analysis of Molecular Electrostatic Potential and Frontier Molecular Orbitals
The reactivity of a molecule is governed by its electronic properties. The Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbitals (FMOs) are key concepts derived from computational analysis that help in predicting how a molecule will interact with others.
The MEP map is a visual representation of the charge distribution on the surface of a molecule. nih.gov It uses a color scale to indicate regions of negative electrostatic potential (typically red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive electrostatic potential (typically blue), which are electron-poor and susceptible to nucleophilic attack. nih.gov For this compound, the MEP would likely show a negative potential around the nitrogen atom of the amine group due to its lone pair of electrons, identifying it as a primary site for interaction with electrophiles or for hydrogen bonding.
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. mdpi.com
The energy of the HOMO is related to the molecule's ionization potential and its nucleophilicity, while the LUMO energy is related to its electron affinity and electrophilicity. mdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for predicting the chemical reactivity and stability of a molecule. nih.govmdpi.com A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a molecule that is more reactive and easily polarizable. mdpi.com From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify these properties.
Table 2: Illustrative Frontier Orbital Energies and Global Reactivity Descriptors for this compound
| Parameter | Formula | Hypothetical Value |
| EHOMO | - | -5.8 eV |
| ELUMO | - | 0.2 eV |
| Energy Gap (ΔE) | ELUMO - EHOMO | 6.0 eV |
| Ionization Potential (I) | -EHOMO | 5.8 eV |
| Electron Affinity (A) | -ELUMO | -0.2 eV |
| Global Hardness (η) | (I - A) / 2 | 3.0 eV |
| Chemical Potential (μ) | -(I + A) / 2 | -2.8 eV |
| Electrophilicity Index (ω) | μ² / (2η) | 1.31 eV |
| (Note: These values are for illustrative purposes and would be derived from specific quantum chemical calculations.) |
In the solid state, the packing of molecules is determined by a network of noncovalent interactions. Hirshfeld surface analysis is a powerful method for visualizing and quantifying these intermolecular contacts in a crystal lattice. nih.govnih.gov
Table 3: Illustrative Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for this compound
| Contact Type | Contribution (%) | Description |
| H···H | 65% | Represents the most abundant, though weaker, van der Waals interactions. |
| C···H / H···C | 20% | Indicates interactions involving the carbon atoms of the aromatic ring and alkyl chains. |
| N···H / H···N | 12% | Corresponds to crucial hydrogen bonding involving the amine group. |
| Other | 3% | Includes minor contacts. |
| (Note: These percentages are hypothetical and represent a typical distribution for an organic amine.) |
Theoretical Prediction of Spectroscopic Signatures and Vibrational Assignments
Computational chemistry serves as a powerful tool for predicting and interpreting the spectroscopic properties of molecules. While specific theoretical studies focused exclusively on this compound are not extensively available in peer-reviewed literature, the methodologies for such investigations are well-established. By examining computational studies on analogous compounds, such as 2-methyl-1-phenylpropan-2-amine and other aromatic amines, a clear picture emerges of how theoretical calculations can elucidate the vibrational and spectroscopic characteristics of the title compound. researchgate.net
The primary method employed for these predictions is Density Functional Theory (DFT), which offers a balance between computational cost and accuracy. researchgate.net Functionals like B3LYP combined with Pople-style basis sets, such as 6-311++G(d,p), are commonly used to optimize the molecular geometry and calculate vibrational frequencies. researchgate.netnsf.gov
The process begins with finding the most stable conformation of the molecule through geometry optimization. Once the minimum energy structure is determined, harmonic vibrational frequencies are calculated. These theoretical frequencies often systematically deviate from experimental values due to the harmonic approximation and basis set limitations. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data. nycu.edu.tw
The assignment of these calculated frequencies to specific vibrational modes (e.g., stretching, bending, or torsional motions of specific bonds or functional groups) is achieved through Potential Energy Distribution (PED) analysis. researchgate.net This allows for a detailed understanding of the contribution of each internal coordinate to a particular normal mode of vibration.
Detailed Research Findings from Analogous Systems
Studies on structurally related molecules provide insight into the expected vibrational spectra for this compound. The key vibrational modes can be categorized as follows:
N-H Vibrations: The primary amine group (-NH₂) is expected to show symmetric and asymmetric stretching vibrations, typically in the range of 3300-3500 cm⁻¹. N-H bending (scissoring) vibrations are anticipated around 1600 cm⁻¹.
C-H Vibrations: Aromatic C-H stretching modes of the p-tolyl group are predicted to appear above 3000 cm⁻¹. Aliphatic C-H stretching vibrations from the methyl and methylene (B1212753) groups will be observed in the 2800-3000 cm⁻¹ region.
Phenyl Ring Vibrations: The characteristic C=C stretching vibrations within the aromatic ring are expected in the 1400-1600 cm⁻¹ region.
Other Vibrations: C-N stretching and various bending and torsional modes involving the entire molecular skeleton will appear at lower frequencies in the fingerprint region.
The following tables represent the type of data that would be generated from a DFT study on this compound. The specific wavenumbers are hypothetical and are based on typical values observed for the functional groups in similar molecules, as direct computational data for the title compound is not available in the cited literature.
Table 1: Hypothetical Predicted Vibrational Wavenumbers and Assignments for this compound
| Predicted Wavenumber (cm⁻¹) (Scaled) | Assignment (Potential Energy Distribution %) | Vibrational Mode |
|---|---|---|
| 3450 | ν(N-H) asym (98%) | Asymmetric N-H Stretch |
| 3360 | ν(N-H) sym (97%) | Symmetric N-H Stretch |
| 3055 | ν(C-H) arom (99%) | Aromatic C-H Stretch |
| 2975 | ν(C-H) aliph asym (96%) | Asymmetric Aliphatic C-H Stretch |
| 2880 | ν(C-H) aliph sym (95%) | Symmetric Aliphatic C-H Stretch |
| 1610 | δ(N-H) (85%) | N-H Scissoring |
| 1515 | ν(C=C) arom (90%) | Aromatic Ring Stretch |
| 1450 | δ(C-H) aliph (88%) | Aliphatic C-H Bend |
Abbreviations: ν, stretching; δ, bending; asym, asymmetric; sym, symmetric; arom, aromatic; aliph, aliphatic. Data is illustrative and not from a direct calculation on the title compound.
Advanced Analytical Techniques for Chemical Research
Application of Advanced Chromatographic Methods for Purity Assessment in Synthetic Research
Chromatographic methods are central to assessing the purity of synthesized compounds and monitoring the progress of chemical reactions. For 2-Methyl-1-(p-tolyl)propan-2-amine, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are pivotal.
HPLC is a powerful technique for monitoring the progress of the synthesis of this compound. helsinki.fi The synthesis, which may proceed through pathways such as the reaction of a substituted benzyl (B1604629) halide with isobutyronitrile (B166230) followed by reduction, can be effectively tracked. google.com By taking aliquots from the reaction mixture at various time intervals, HPLC analysis can quantify the consumption of reactants and the formation of the product and any intermediates or byproducts. waters.com
A typical approach involves a reverse-phase HPLC method, likely using a C18 column. sielc.com The mobile phase could consist of a mixture of acetonitrile (B52724) and water with an additive like formic acid to ensure the amine is protonated, leading to better peak shape and retention. sielc.com Detection is commonly performed using a UV detector, set to a wavelength where the tolyl group exhibits strong absorbance.
Table 1: Illustrative HPLC Data for Reaction Monitoring
| Reaction Time (hours) | Reactant A Peak Area (%) | Product Peak Area (%) | Intermediate Peak Area (%) |
|---|---|---|---|
| 0 | 100 | 0 | 0 |
| 1 | 65 | 25 | 10 |
| 3 | 20 | 70 | 5 |
| 6 | <1 | 98 | <1 |
This data allows chemists to determine the optimal reaction time and identify the presence of any stable intermediates, providing insights into the reaction mechanism.
Gas chromatography is another essential tool for the purity assessment of this compound. However, primary amines can exhibit poor chromatographic behavior, such as peak tailing, due to their polarity and tendency to interact with active sites on the column. vt.edu To overcome this, derivatization is a widely used strategy to increase the volatility and thermal stability of the analyte, and to improve peak shape. researchgate.net
Acylation is a common derivatization technique where the active hydrogens of the amine group are replaced with an acyl group. vt.eduresearchgate.net Reagents such as pentafluoropropionic anhydride (B1165640) (PFPA) or trifluoroacetic anhydride (TFAA) are frequently employed. nih.gov This process converts the polar amine into a less polar, more volatile amide derivative suitable for GC analysis. When coupled with a mass spectrometer (GC-MS), this method not only provides purity information but also yields a mass spectrum of the derivative that can confirm the identity of the compound. swgdrug.org
Table 2: Common Derivatization Reagents for GC Analysis of Amines
| Derivatization Reagent | Abbreviation | Purpose of Derivatization |
|---|---|---|
| Pentafluoropropionic Anhydride | PFPA | Increases volatility and improves peak shape; creates a derivative with a characteristic mass spectrum. nih.gov |
| Trifluoroacetic Anhydride | TFAA | Similar to PFPA, enhances thermal stability and chromatographic performance. |
| N-methyl-bis(trifluoroacetamide) | MBTFA | A silylating agent that can also be used for acylation, improving GC performance. |
Mass Spectrometry in Mechanistic and Structural Elucidation Studies
Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and elemental composition of a compound and to elucidate its structure. nih.gov
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule or ion. nih.gov This capability is particularly valuable for identifying transient, low-concentration intermediates in a reaction mixture. nih.gov In a potential synthesis of this compound, such as a Ritter reaction, cationic intermediates like a nitrilium ion could be formed. google.com
Using electrospray ionization (ESI), these charged intermediates can be transferred from the solution phase to the gas phase and detected by HRMS. nih.gov The precise mass measurement allows for the confident assignment of an elemental formula, helping to piece together the reaction mechanism. For this compound (C₁₁H₁₇N), the protonated molecule [M+H]⁺ would have a theoretical exact mass that can be precisely matched by HRMS.
Tandem mass spectrometry (MS/MS or MS²) is a powerful technique for structural elucidation. nih.govwikipedia.org In an MS/MS experiment, the molecular ion or a protonated molecule of this compound is selected in the first stage of the mass spectrometer. It is then subjected to fragmentation, often through collision-induced dissociation (CID). nih.gov The resulting fragment ions are analyzed in the second stage of the mass spectrometer, producing a fragmentation spectrum. wikipedia.org
The fragmentation pattern provides a fingerprint of the molecule's structure. For this compound, characteristic fragmentation pathways would include:
Benzylic cleavage: Scission of the bond between the benzylic carbon and the quaternary carbon, leading to the formation of a tolylmethyl radical and a [C(CH₃)₂NH₂]⁺ ion, or a tolylmethyl cation (which may rearrange to the more stable tropylium (B1234903) ion).
Loss of a methyl group: Cleavage of a methyl group from the quaternary carbon to form a stable [M-15]⁺ ion.
Table 3: Predicted MS/MS Fragmentation of [this compound+H]⁺
| Precursor Ion (m/z) | Proposed Fragment Ion | Fragment Ion (m/z) | Neutral Loss |
|---|---|---|---|
| 164.14 | [C₁₁H₁₈N]⁺ | 148.11 | CH₄ |
| 164.14 | [C₁₁H₁₈N]⁺ | 105.07 | C₄H₁₁N |
| 164.14 | [C₁₁H₁₈N]⁺ | 58.06 | C₈H₈ |
Note: m/z values are predicted for the most abundant isotopes.
Advanced Spectroscopic Techniques for Structural and Electronic Characterization
Spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are fundamental for the definitive structural confirmation of this compound.
¹H NMR Spectroscopy: The proton NMR spectrum would provide information on the number of different types of protons and their neighboring environments. Key predicted signals include:
Aromatic protons appearing as two doublets (an AA'BB' system) in the range of δ 7.0-7.3 ppm.
A singlet for the benzylic (CH₂) protons.
A singlet for the p-tolyl methyl (CH₃) protons around δ 2.3 ppm.
A singlet for the two equivalent gem-dimethyl (C(CH₃)₂) protons.
A broad singlet for the amine (NH₂) protons, the chemical shift of which can vary.
¹³C NMR Spectroscopy: The carbon NMR spectrum would show a distinct signal for each non-equivalent carbon atom, confirming the carbon skeleton of the molecule.
FTIR Spectroscopy: The infrared spectrum reveals the presence of specific functional groups. For this compound, characteristic absorption bands would be observed for:
N-H stretching of the primary amine group (typically two bands in the 3300-3500 cm⁻¹ region).
Aromatic and aliphatic C-H stretching (around 2850-3100 cm⁻¹).
C=C stretching of the aromatic ring (around 1500-1600 cm⁻¹).
N-H bending (around 1600 cm⁻¹).
Table 4: Predicted Spectroscopic Data for this compound
| Technique | Feature | Predicted Chemical Shift / Frequency |
|---|---|---|
| ¹H NMR | Aromatic Protons (4H) | δ 7.0-7.3 ppm (two doublets) |
| ¹H NMR | Benzylic CH₂ (2H) | ~δ 2.6 ppm (singlet) |
| ¹H NMR | Tolyl CH₃ (3H) | ~δ 2.3 ppm (singlet) |
| ¹H NMR | gem-Dimethyl (6H) | ~δ 1.1 ppm (singlet) |
| ¹H NMR | Amine NH₂ (2H) | Variable, broad singlet |
| ¹³C NMR | Aromatic Carbons | δ 125-140 ppm |
| ¹³C NMR | Quaternary C-NH₂ | ~δ 50-60 ppm |
| ¹³C NMR | Benzylic CH₂ | ~δ 45-55 ppm |
| ¹³C NMR | gem-Dimethyl Carbons | ~δ 25-30 ppm |
| ¹³C NMR | Tolyl CH₃ | ~δ 21 ppm |
| FTIR | N-H Stretch (Primary Amine) | ~3300-3500 cm⁻¹ (two bands) |
| FTIR | C-H Stretch (Aromatic/Aliphatic) | ~2850-3100 cm⁻¹ |
| FTIR | C=C Stretch (Aromatic) | ~1515, 1610 cm⁻¹ |
Note: Predicted values are based on typical ranges for similar structural motifs.
2D NMR Spectroscopy for Complex Structural Assignments
While standard one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides essential information about the chemical environment of atoms, two-dimensional (2D) NMR techniques are indispensable for the definitive structural assignment of a molecule like this compound. These experiments reveal through-bond and through-space correlations between nuclei, which resolves ambiguities that may persist in 1D spectra.
Detailed experimental 2D NMR spectra for this compound are not widely available in the public domain. However, the expected correlations based on its known structure can be predicted. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) would be instrumental.
COSY (¹H-¹H Correlation): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this molecule, a key correlation would be observed between the benzylic methylene (B1212753) protons (C1-H₂) and the aromatic protons on the p-tolyl ring, confirming their proximity in the carbon skeleton.
HSQC (¹H-¹³C One-Bond Correlation): This experiment maps each proton signal directly to the carbon atom to which it is attached. It allows for the unambiguous assignment of each carbon atom that bears protons.
HMBC (¹H-¹³C Long-Range Correlation): HMBC is crucial for piecing together the molecular framework by identifying correlations between protons and carbons that are separated by two or three bonds. For instance, the protons of the two methyl groups at the C2 position would show correlations to the quaternary carbon C2 and the methylene carbon C1. The protons of the tolyl's methyl group would show correlations to the aromatic carbons C4', C3', and C5'.
The following table summarizes the key expected 2D NMR correlations for the structural elucidation of this compound.
| Protons (¹H) | Expected COSY (¹H) Correlations | Expected HMBC (¹³C) Correlations |
| -NH₂ | None | C2 |
| C1-H₂ (Benzylic) | Aromatic Protons (C2'-H, C3'-H) | C2, C2', C6', C1' |
| C2-(CH₃)₂ | None | C1, C2 |
| C4'-CH₃ (Tolyl) | None | C3', C5', C4' |
| Aromatic H | C1-H₂ (Benzylic) | C1, Other Aromatic Carbons |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides definitive information on bond lengths, bond angles, and torsional angles, offering an exact snapshot of the molecule's conformation in the solid state.
While the parent compound is a liquid at room temperature, its hydrochloride salt is a solid and thus amenable to X-ray diffraction analysis. sigmaaldrich.com Although a complete, publicly documented crystal structure for this compound hydrochloride was not identified in the surveyed literature, the technique would be the ultimate method for confirming its structure. If performed, the analysis would yield precise data on the molecule's geometry. For chiral versions of the compound, such as (R)-2-Methyl-1-(p-tolyl)propan-1-amine hydrochloride, this method could also determine the absolute configuration. sigmaaldrich.comsigmaaldrich.com
A crystallographic study would provide the parameters detailed in the table below.
| Parameter | Description | Significance for this compound |
| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) of the repeating crystal lattice. | Defines the basic packing arrangement of the molecules in the crystal. |
| Bond Lengths | The precise distance between the nuclei of two bonded atoms (e.g., C-N, C-C, C-H). | Confirms the bonding pattern and can indicate bond order or strain. |
| Bond Angles | The angle formed by three connected atoms (e.g., C1-C2-N). | Reveals the local geometry around each atom, such as the tetrahedral nature of the C2 carbon. |
| Torsion Angles | The dihedral angle between four connected atoms. | Defines the conformation of the molecule, such as the rotation around the C1-C(Aryl) bond. |
| Intermolecular Interactions | Non-covalent forces like hydrogen bonding between the amine and chloride ions. | Explains the crystal packing and physical properties like melting point. |
Infrared and Raman Spectroscopy for Vibrational Mode Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. Each functional group has characteristic frequencies at which it absorbs (IR) or scatters (Raman) light, making these methods powerful tools for functional group identification and structural analysis.
Published, peer-reviewed IR and Raman spectra for this compound are not readily accessible. However, based on the known structure of the molecule, a table of expected characteristic vibrational frequencies can be compiled. The presence of a primary amine, a p-substituted aromatic ring, and aliphatic C-H bonds would give rise to a unique spectral fingerprint.
Infrared (IR) Spectroscopy: Particularly sensitive to polar bonds. The N-H stretches of the primary amine are typically prominent and appear as a doublet. The N-H bending vibration is also a key diagnostic peak.
Raman Spectroscopy: Often provides better signals for non-polar, symmetric bonds. The symmetric "breathing" mode of the p-substituted aromatic ring is expected to be a strong and sharp signal in the Raman spectrum.
The table below outlines the expected vibrational modes and their approximate wavenumber regions.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Technique |
| N-H Stretch | Primary Amine (-NH₂) | 3400 - 3250 (doublet) | IR (Strong) |
| C-H Stretch (Aromatic) | p-Tolyl Ring | 3100 - 3000 | IR/Raman (Medium) |
| C-H Stretch (Aliphatic) | -CH₂- and -CH₃ | 2975 - 2850 | IR/Raman (Strong) |
| N-H Bend (Scissoring) | Primary Amine (-NH₂) | 1650 - 1580 | IR (Medium-Strong) |
| C=C Stretch (Aromatic) | p-Tolyl Ring | ~1610, ~1500 | IR/Raman (Variable) |
| Ring Breathing (Symmetric) | p-Substituted Ring | ~820 | Raman (Strong) |
| C-N Stretch | Aliphatic Amine | 1250 - 1020 | IR (Medium-Weak) |
| Out-of-Plane C-H Bend | p-Substituted Ring | 860 - 800 | IR (Strong) |
Mechanistic Investigations of Molecular Recognition and Interactions
Studies on Binding Mechanisms with Model Systems and Biological Macromolecules
While specific, published binding studies on 2-Methyl-1-(p-tolyl)propan-2-amine with specific enzymes or receptors are not readily found in a general search of scientific literature, its potential interactions can be inferred from its chemical structure. The binding of a small molecule ligand to a biological macromolecule, such as a protein receptor or an enzyme, is a highly specific process governed by the principles of molecular recognition. nih.gov This event is initiated by the ligand approaching the binding site of the macromolecule, a pocket or groove with a unique three-dimensional shape and chemical environment.
In the absence of experimental crystal structures, computational methods like molecular docking and molecular dynamics (MD) simulations serve as powerful tools to predict and analyze how a ligand might bind to a target protein. mdpi.com
Molecular Docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. The process involves placing a 3D model of this compound into the active site of a target protein and using a scoring function to estimate the binding affinity, typically represented as a binding energy value (in kcal/mol). A more negative score usually indicates a more favorable binding interaction.
Molecular Dynamics (MD) simulations can then be used to refine the docked pose and study the stability of the ligand-receptor complex over time. nih.gov Starting with the best-docked position, an MD simulation calculates the movements of all atoms in the system over a period, providing insights into the flexibility of the complex and the persistence of key interactions.
The table below illustrates the type of data that a computational docking and MD study of this compound with a hypothetical receptor might yield.
| Parameter | Description | Illustrative Value |
| Binding Energy (Docking) | The estimated free energy of binding from the docking calculation. More negative values suggest stronger binding. | -7.8 kcal/mol |
| Key Interacting Residues | Amino acids in the receptor's binding site predicted to form significant non-covalent bonds with the ligand. | Tyr120, Phe250, Asp115 |
| Interaction Types | The specific non-covalent forces predicted between the ligand and the key residues. | Pi-Stacking, Hydrogen Bond |
| RMSD (MD Simulation) | Root Mean Square Deviation of the ligand's position during the simulation, indicating its stability in the binding pocket. | 1.2 Å |
Note: The data in this table is for illustrative purposes only and does not represent actual experimental or calculated results.
The binding of a ligand to its receptor is mediated by a combination of non-covalent interactions. nih.govconicet.gov.ar These interactions, while individually weak compared to covalent bonds, collectively provide the stability and specificity required for molecular recognition. wikipedia.orglibretexts.org Based on the structure of this compound, the following non-covalent interactions would be critical to its binding:
Hydrogen Bonding : The primary amine (-NH2) group is a key functional group capable of acting as a hydrogen bond donor. It could form strong hydrogen bonds with suitable acceptor atoms (like oxygen or nitrogen) on amino acid residues within a receptor's binding site, such as aspartate, glutamate, or asparagine. wikipedia.org
Pi-Stacking and Hydrophobic Interactions : The p-tolyl group, an aromatic ring, is crucial for establishing interactions within a binding pocket. It can engage in pi-stacking interactions, where it aligns with the aromatic rings of amino acids like phenylalanine, tyrosine, or tryptophan. conicet.gov.ar Additionally, this nonpolar ring structure would favor interactions with hydrophobic pockets in a protein, driven by the hydrophobic effect.
Enzymatic and Catalytic Research Contexts
Specific research identifying this compound as a substrate or modulator of a particular enzyme is not prominent in the searched literature. However, its structure as a substituted phenethylamine (B48288) suggests potential interactions with enzymes that process related molecules.
For instance, compounds with a similar amphetamine-like backbone are known to interact with monoamine transporters (such as DAT, NET, and SERT) and monoamine oxidases (MAO-A and MAO-B). nih.gov Such compounds can act as substrates for transporters, being taken up into the cell, and can also inhibit the reuptake of endogenous neurotransmitters. nih.gov In other cases, they can act as inhibitors of enzymes like MAO, preventing the breakdown of monoamines. wikipedia.org Amphetamines can also interact with vesicular monoamine transporters (VMAT), affecting the packaging of neurotransmitters into synaptic vesicles. nih.gov Therefore, a plausible area of investigation for this compound would be its potential role as a substrate or modulator in these enzymatic and transport systems.
Theoretical Exploration of Stereochemical Influence on Binding
Chirality is a critical factor in molecular recognition, as biological macromolecules like receptors and enzymes are themselves chiral. nih.gov The this compound molecule possesses a chiral center at the second carbon of the propane (B168953) chain (the carbon atom bonded to the amine group and a methyl group). This means it exists as two non-superimposable mirror images, or enantiomers: (R)-2-Methyl-1-(p-tolyl)propan-2-amine and (S)-2-Methyl-1-(p-tolyl)propan-2-amine.
The theoretical basis for why these enantiomers would interact differently with a biological target is often explained by the Easson-Stedman hypothesis, or the "three-point attachment" model. researchgate.net This model posits that for a chiral molecule to be distinguished by a chiral receptor, a minimum of three points of interaction are required. If one enantiomer can achieve a stable, three-point attachment with the receptor surface, its mirror image will not be able to align its corresponding three groups with the same complementary sites on the receptor.
Structure Reactivity and Structure Property Relationships Srr/spr
Conformational Preferences and Their Impact on Chemical Behavior
The chemical behavior of 2-Methyl-1-(p-tolyl)propan-2-amine is also dictated by its conformational preferences. The molecule possesses several rotatable bonds, leading to a variety of possible spatial arrangements of its constituent atoms.
Computational studies and vibrational spectroscopy of related compounds like amphetamine and methamphetamine have shown that they exist as a mixture of several stable conformers in solution. rsc.orgcolab.wsresearchgate.net The relative populations of these conformers are determined by their energies, which are influenced by steric and electronic interactions.
For this compound, the key dihedral angles determining its conformation are those around the C(phenyl)-C(benzylic), C(benzylic)-C(α), and C(α)-N bonds. The orientation of the bulky p-tolyl group relative to the isopropyl group and the amino group will be a major factor in determining the lowest energy conformers.
The conformation of the molecule can significantly affect its chemical reactivity by:
Steric Hindrance : Certain conformations may shield the amino group or the aromatic ring from attack by a reagent.
Orbital Overlap : The alignment of orbitals, which is conformation-dependent, can influence the feasibility of certain reaction pathways. For example, the orientation of the p-orbitals of the phenyl ring with respect to the C-H bonds at the benzylic position can affect benzylic hydrogen abstraction reactions.
Intramolecular Interactions : Specific conformations may allow for intramolecular hydrogen bonding or other non-covalent interactions that can stabilize the molecule or an intermediate in a reaction.
A comprehensive conformational analysis of amphetamine and methamphetamine revealed the existence of three and six conformers, respectively, with their relative populations determined. rsc.org This highlights that a detailed understanding of the conformational landscape is necessary for a full interpretation of the molecule's properties.
Role As a Research Scaffold and Building Block in Complex Chemical Syntheses
Utilization in the Construction of Macrocycles and Heterocyclic Systems
Primary amines are fundamental components in the synthesis of nitrogen-containing macrocycles and heterocyclic systems. nih.govmdpi.comresearchgate.net While direct examples of the use of 2-Methyl-1-(p-tolyl)propan-2-amine in the construction of macrocycles are not extensively documented in publicly available literature, the reactivity of its primary amine group suggests its potential as a building block in such syntheses. The formation of macrocyclic structures often involves the condensation of amines with other difunctional compounds, such as dicarboxylic acids or dialdehydes, to form large ring systems. royalsocietypublishing.orgmdpi.com
The synthesis of heterocyclic compounds, which are cyclic structures containing at least one heteroatom, frequently employs primary amines as a source of nitrogen. nih.govmdpi.comresearchgate.net These reactions can lead to a wide variety of ring systems, including but not limited to, pyridines, pyrimidines, and pyrroles. mdpi.com The general strategies for the synthesis of these systems often involve cyclization reactions where the primary amine acts as a nucleophile. researchgate.net Given the presence of the reactive primary amine, this compound could theoretically be utilized in the synthesis of various heterocyclic structures. The tolyl group within the molecule could also influence the properties and reactivity of the resulting heterocyclic system.
Application in Multi-Step Organic Synthesis as a Key Intermediate
The utility of this compound as a key intermediate is highlighted in its application in the synthesis of pharmacologically active molecules. A notable example is its role in the preparation of β2-adrenergic receptor agonists. google.com A patented synthetic method discloses the preparation of 2-methyl-1-substituted phenyl-2-propanamine compounds, which are crucial for the synthesis of these therapeutic agents. researchgate.netgoogle.com
Table 1: Exemplary Multi-Step Synthesis Involving a this compound Derivative researchgate.netgoogle.com
| Step | Reactants | Reagents/Conditions | Product |
| 1 | Substituted benzyl (B1604629) halide, Isobutyronitrile (B166230) | Base | 2-Methyl-3-(substituted phenyl)butanenitrile |
| 2 | 2-Methyl-3-(substituted phenyl)butanenitrile | Acid or Base/Heat | 2-Methyl-3-(substituted phenyl)butanoic acid |
| 3 | 2-Methyl-3-(substituted phenyl)butanoic acid | Diphenylphosphoryl azide, Triethylamine, Benzyl alcohol | Benzyl (2-methyl-1-(substituted phenyl)propan-2-yl)carbamate |
| 4 | Benzyl (2-methyl-1-(substituted phenyl)propan-2-yl)carbamate | H₂, Catalyst (e.g., Pd/C) | 2-Methyl-1-(substituted phenyl)propan-2-amine |
This application underscores the importance of this compound and its derivatives as valuable intermediates in the synthesis of complex, high-value molecules within the pharmaceutical industry.
Development of Novel Reagents and Catalysts from its Structure
Primary amines are known to be precursors for various reagents and catalysts in organic synthesis. numberanalytics.comcatalysis.blog Chiral amines, in particular, are often used as chiral auxiliaries or as ligands for metal catalysts in asymmetric synthesis. nih.gov While specific examples of the development of novel reagents or catalysts directly from this compound are not prevalent in the reviewed literature, its structure suggests potential in this area.
The primary amine group can be functionalized to create a range of derivatives that could act as organocatalysts. For instance, primary amines can catalyze reactions through the formation of iminium ions. researchgate.net Furthermore, the amine can be incorporated into more complex ligand frameworks for transition metal catalysis. The presence of the tolyl group could also play a role in the steric and electronic properties of any derived catalysts, potentially influencing their selectivity and activity. The development of chiral versions of this amine could open avenues for its use as a chiral building block or in asymmetric catalysis. enamine.netportico.orgmdpi.com
Future Research Trajectories and Methodological Innovations
Exploration of Novel Synthetic Pathways to Address Scalability and Efficiency
The demand for more efficient, cost-effective, and scalable synthetic routes is a primary driver in modern organic chemistry. For 2-Methyl-1-(p-tolyl)propan-2-amine and related structures, research is moving beyond traditional methods to embrace novel catalytic systems and process optimizations.
A key area of development is the use of advanced catalytic processes. For instance, a photoassisted nickel-catalyzed reductive cross-coupling between tosyl-protected alkyl aziridines and (hetero)aryl iodides has been reported as a mild and modular method to access medicinally valuable β-phenethylamine derivatives. acs.org This cross-electrophile coupling strategy avoids the need for stoichiometric reductants and uses an inexpensive organic photocatalyst, offering a practical advantage for creating diverse phenethylamine (B48288) scaffolds. acs.org Another innovative approach involves the reaction of a substituted benzyl (B1604629) chloride with isobutyronitrile (B166230), followed by hydrolysis, a Curtius rearrangement, and catalytic hydrogenation to produce 2-methyl-1-substituted phenyl-2-propanamine compounds. google.com
Furthermore, biocatalysis, particularly the use of enzymatic cascades, is emerging as a powerful tool for chiral amine synthesis. acs.org Engineered enzymes like transaminases (ATAs) can be used in one-pot reactions to produce enantiomerically pure amines from inexpensive starting materials, often with high yields and excellent enantiomeric excess (>99%). acs.org These enzymatic systems can be combined with chemo-catalytic steps, such as Suzuki-Miyaura cross-coupling, to create complex chiral amines. acs.org Such methods represent a significant step towards greener and more efficient manufacturing processes. acs.orgmdpi.com
The push for scalability is also transforming how materials based on amine monomers are produced. Recent breakthroughs in the fabrication of Covalent Organic Framework (COF) membranes, for example, have demonstrated a scalable method using amine and aldehyde monomers. acs.org By optimizing heating conditions, researchers have dramatically reduced synthesis times from days to minutes and have been able to produce large, crack-free films, showcasing a significant improvement in processing efficiency. acs.org While not a direct synthesis of the target molecule, this research highlights how the principles of scalable synthesis involving amine building blocks are advancing.
Advancements in Computational Prediction of Reaction Outcomes and Selectivity
Computational chemistry has become an indispensable tool in modern chemical research, offering profound insights that complement and guide experimental work. rsc.org For complex amine syntheses, computational models are increasingly used to predict reaction outcomes, understand mechanisms, and design better catalysts. rsc.orgmdpi.com
Quantum chemical calculations, particularly using Density Functional Theory (DFT), allow researchers to map out detailed reaction pathways, including the structures of transient intermediates and transition states that are impossible to observe experimentally. mdpi.comrsc.org This molecular-level perspective helps in understanding the factors that control reactivity and selectivity. rsc.org For transition-metal-catalyzed reactions, computational chemistry can be used to investigate the properties of metal complexes and elucidate the structures of key intermediates, although predicting reactivity and selectivity remains a significant challenge due to the complexity of these systems. rsc.org
Beyond mechanistic studies, machine learning (ML) is revolutionizing the prediction of reaction outcomes. nih.govbohrium.comresearchgate.net By training neural networks and other ML models on large datasets of experimental reactions, often sourced from patents, it's possible to predict the major product of a reaction with high accuracy. nih.govresearchgate.net These models can learn the subtle rules of reactivity without being explicitly programmed, offering a powerful tool for synthesis planning. nih.gov For instance, models based on the XGBoost algorithm have been used for the intelligent prediction of yields in amination reactions, helping to optimize reaction conditions. researchgate.net This data-driven approach, however, relies heavily on the availability of large, high-quality datasets. acs.org
| Computational Approach | Application in Amine Synthesis | Key Advantages |
| Quantum Mechanics (QM/DFT) | Elucidating reaction mechanisms, calculating transition state energies, understanding catalyst-substrate interactions. rsc.orgrsc.org | Provides detailed, molecular-level insight into reaction pathways and selectivity origins. mdpi.com |
| Machine Learning (ML) | Predicting major reaction products, forecasting reaction yields, screening for optimal reaction conditions. nih.govresearchgate.net | Can analyze vast datasets to identify complex patterns and make accurate predictions without explicit rules. acs.org |
| Hybrid QM/MM | Studying large systems like enzymes or reactions in solution by treating the reactive center with QM and the environment with molecular mechanics. rsc.org | Balances computational cost with accuracy for complex biomolecular or solution-phase systems. rsc.org |
Development of New Analytical Techniques for In-Situ Reaction Monitoring
Understanding the kinetics and mechanism of a reaction as it happens is crucial for optimization and control. The development of new analytical techniques for real-time, or in-situ, monitoring is therefore a major area of innovation.
For amine-catalyzed reactions, microfluidic nuclear magnetic resonance (NMR) has emerged as a powerful technique. nih.govacs.org By integrating microreactors with NMR spectroscopy, researchers can monitor fast reactions from the very early stages (seconds) to completion. nih.gov This has been successfully applied to study the acetylation of benzyl alcohol catalyzed by various amines, revealing key intermediates like the acetyl ammonium (B1175870) ion and the transient formation of ketene. nih.govacs.org This level of detail is invaluable for validating reaction mechanisms.
Other advanced analytical methods are also being refined for amine analysis. High-performance liquid chromatography (HPLC), often coupled with mass spectrometry (HPLC-MS/MS), remains a gold standard for the sensitive and reliable quantification of amines and their derivatives. mdpi.com Techniques like headspace solid-phase microextraction (HS-SPME) are also being employed as efficient sample preparation methods, particularly for complex matrices, allowing for clear and accurate analysis. mdpi.com
Integration of High-Throughput Experimentation in Amine Research
High-Throughput Experimentation (HTE) has transformed pharmaceutical research and is now being widely adopted in process chemistry and reaction discovery. cam.ac.ukresearchgate.net HTE platforms use parallel reactors and advanced analytics to screen a vast number of reaction conditions simultaneously, using minimal amounts of material. cam.ac.uk This approach is vital for accelerating the discovery of new synthetic methods for important molecular scaffolds like α-branched amines. cam.ac.uk
The power of HTE lies in its ability to quickly identify optimal reagents, catalysts, and conditions from a large parameter space. rsc.orgresearchgate.net This is particularly useful for complex cross-coupling reactions, which are often sensitive to subtle changes in conditions. researchgate.net Recently, an ultrahigh-throughput experimentation (ultraHTE) workflow was developed using 1536-well plates, allowing reactions to be run in ~1 µL droplets. acs.org This miniaturization generates massive amounts of data, which is crucial for building the robust machine learning models used for reaction prediction. acs.org
For chiral amines, a significant analytical bottleneck has been the rapid determination of both yield and enantiomeric excess (ee). A novel HTE screening protocol was developed combining a fluorescent indicator displacement assay for concentration and a circular dichroism (CD) active complex for ee determination, allowing for the analysis of hundreds of samples in minutes. nih.gov
| HTE Contribution | Impact on Amine Research |
| Reaction Discovery | Accelerates the identification of new synthetic methods and catalysts for complex amines. cam.ac.uk |
| Optimization | Rapidly screens thousands of conditions (catalysts, ligands, solvents, temperature) to maximize yield and selectivity. researchgate.net |
| Data Generation | Creates large, unbiased datasets (including negative results) essential for training predictive machine learning models. acs.org |
| Analytical Throughput | Enables rapid screening of yield and enantiomeric excess for asymmetric synthesis. nih.gov |
Potential for the Development of New Materials and Functional Molecules Based on the Amine Scaffold
The phenethylamine scaffold, of which this compound is a member, is a versatile building block in chemistry. wikipedia.org Its structural features are present in numerous bioactive molecules and are being explored for the development of novel materials. biomolther.orgnih.gov
In materials science, amine-functionalized polymers are being developed for a wide range of applications. mitacs.ca These materials can exhibit enhanced strength, adhesion, and even self-healing capabilities. mitacs.ca Amine-functionalized metal-organic frameworks (MOFs) are another exciting area, showing great promise for applications like gas separation due to their high affinity for CO2. mdpi.com The amine groups can improve the interaction between the MOF filler and a polymer matrix, leading to more robust and selective membranes. mdpi.com
In medicinal chemistry and drug discovery, the phenethylamine core is a well-established pharmacophore. nih.govbiomolther.org Derivatives are being studied for a variety of potential therapeutic applications. For example, structure-activity relationship (SAR) studies on β-phenethylamine derivatives have been conducted to understand their ability to inhibit dopamine (B1211576) reuptake, which is relevant for therapies addressing addiction. biomolther.orgbiomolther.org Furthermore, novel polycyclic amine scaffolds are being synthesized and evaluated as potential antiviral agents, demonstrating the continued relevance of amine-based structures in the search for new medicines. biorxiv.org The development of biomimetic materials using amine-reactive copolymers to create three-dimensional scaffolds for tissue engineering also highlights the versatility of the amine functional group in creating advanced functional materials. nih.gov
Q & A
Q. What are the common synthetic routes for 2-Methyl-1-(p-tolyl)propan-2-amine, and how can reaction conditions be optimized for higher enantiomeric purity?
Answer:
The synthesis of this compound typically involves nucleophilic substitution or reductive amination. For example, halogenated precursors (e.g., p-tolyl-substituted ketones) can react with methylamine derivatives under catalytic hydrogenation (e.g., using nickel catalysts) or via LiAlH4 reduction. Key optimization strategies include:
- Catalyst selection : Transition-metal catalysts (e.g., Pd/C or Raney Ni) improve stereoselectivity and reduce side reactions .
- Temperature control : Lower temperatures (0–25°C) minimize racemization during chiral center formation .
- Solvent choice : Polar aprotic solvents (e.g., DMF or THF) enhance reaction rates and enantiomeric excess (ee) .
Q. Table 1: Comparison of Synthetic Yields Under Different Conditions
| Method | Catalyst | Solvent | Yield (%) | ee (%) | Reference |
|---|---|---|---|---|---|
| Reductive Amination | Ni/H₂ | THF | 78 | 85 | |
| Nucleophilic Substitution | LiAlH₄ | DMF | 65 | 72 |
Q. How can nuclear magnetic resonance (NMR) spectroscopy confirm the structural integrity and stereochemistry of this compound?
Answer:
¹H NMR is critical for verifying the compound’s structure and stereochemistry. Key diagnostic signals include:
- Aromatic protons : A singlet at δ 7.1–7.3 ppm for the p-tolyl group .
- Methyl groups : Two singlets at δ 1.2–1.4 ppm (geminal methyl groups on the amine) .
- Methine proton : A multiplet at δ 2.8–3.1 ppm (C-H adjacent to the amine), with coupling constants (J) indicating stereochemistry (e.g., J = 6.5 Hz for trans isomers) .
Q. Table 2: Key ¹H NMR Peaks for Structural Confirmation
| Proton Environment | Chemical Shift (δ, ppm) | Splitting Pattern | Reference |
|---|---|---|---|
| p-Tolyl aromatic protons | 7.1–7.3 | Singlet | |
| Geminal methyl groups | 1.2–1.4 | Singlet | |
| Methine proton (C-H) | 2.8–3.1 | Multiplet |
Advanced Research Questions
Q. What strategies are effective in resolving enantiomers of this compound, and how does stereochemistry influence its interaction with monoamine transporters?
Answer:
Enantiomer resolution can be achieved via:
- Chiral chromatography : Using columns with cellulose-based stationary phases (e.g., Chiralpak® IC) to separate R/S isomers .
- Enzymatic resolution : Lipases or esterases selectively hydrolyze one enantiomer from a racemic mixture .
Stereochemistry significantly impacts biological activity. For example, the S-isomer of structurally similar N-alkyl-p-tolylpropan-2-amine derivatives shows higher affinity for plasma membrane monoamine transporters (e.g., serotonin and dopamine transporters), likely due to optimized spatial alignment with binding pockets .
Q. How does the introduction of a p-tolyl group in this compound affect its pharmacokinetic properties compared to its phenyl-substituted analogs?
Answer:
The p-tolyl group enhances lipophilicity (logP increases by ~0.5 units), improving blood-brain barrier permeability. However, the methyl substituent on the aromatic ring reduces metabolic oxidation by cytochrome P450 enzymes, extending half-life (t₁/₂) compared to phenyl analogs .
Q. Table 3: Pharmacokinetic Comparison with Analogs
| Compound | logP | t₁/₂ (h) | Metabolic Pathway | Reference |
|---|---|---|---|---|
| This compound | 2.1 | 4.5 | Glucuronidation | |
| 2-Methyl-1-phenylpropan-2-amine | 1.6 | 3.2 | CYP450 oxidation |
Q. What analytical techniques are recommended for detecting trace impurities in this compound, and how can their origins be traced?
Answer:
- GC-MS : Identifies volatile byproducts (e.g., unreacted ketones or secondary amines) with detection limits <0.1% .
- HPLC-UV/ELSD : Quantifies non-volatile impurities (e.g., diastereomers or hydrolysis products) using C18 columns and gradient elution .
Common impurity sources include:
- Incomplete reduction : Residual ketones from insufficient hydrogenation .
- Racemization : Elevated temperatures during synthesis .
Q. How can computational modeling predict the binding affinity of this compound to neurological targets?
Answer:
Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (e.g., GROMACS) can model interactions with targets like serotonin receptors (5-HT₂A). Key parameters include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
